2-Amino-4-(4-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
This compound belongs to the pyranobenzothiazine family, characterized by a fused pyrano-benzothiazine dioxide core. Its structure features a 4-chlorophenyl group at position 4 and a 3-methylbenzyl substituent at position 6, contributing to its stereoelectronic properties and biological interactions. The synthesis involves a multicomponent reaction starting with methyl anthranilate, followed by N-benzylation, ring closure, and subsequent condensation with malononitrile and substituted aldehydes . The 5,5-dioxide moiety enhances solubility and stability, making it a candidate for pharmacological studies, particularly as a monoamine oxidase (MAO) inhibitor .
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6-[(3-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3S/c1-16-5-4-6-17(13-16)15-30-22-8-3-2-7-20(22)24-25(34(30,31)32)23(21(14-28)26(29)33-24)18-9-11-19(27)12-10-18/h2-13,23H,15,29H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJGRABDUUZNGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-4-(4-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a synthetic derivative with potential therapeutic applications. Its structural complexity suggests a diverse range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C22H21ClN2O3S
- Molecular Weight : 432.93 g/mol
- CAS Number : Not specified in the provided data.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical pathways such as:
- Acetylcholinesterase Inhibition : This compound may exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Inhibitors of AChE are significant in the treatment of neurodegenerative diseases like Alzheimer's .
- Monoamine Oxidase Inhibition : Preliminary studies suggest potential inhibition of monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. Compounds that inhibit MAO can have antidepressant effects and are explored for treating mood disorders .
Antitumor Activity
Research indicates that compounds similar to this structure can exhibit significant antitumor properties. For instance, derivatives have shown cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The specific antitumor efficacy of the compound remains to be fully elucidated but warrants investigation given its structural analogs.
Neuroprotective Effects
The potential neuroprotective effects are linked to its action on cholinergic pathways. By inhibiting AChE, the compound may enhance acetylcholine levels in the synaptic cleft, thereby improving cognitive functions and providing protection against neurodegeneration associated with diseases like Alzheimer's .
Case Studies and Research Findings
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a related class of compounds demonstrated high antiproliferative activities against various human tumor cell lines. These compounds were found to disrupt microtubule formation and induce cell cycle arrest in melanoma cells, suggesting a potential mechanism for their anticancer effects .
Antimicrobial Properties
Research has also highlighted the antimicrobial efficacy of similar benzothiazine derivatives. One study reported that certain derivatives showed potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. This suggests that the compound may be explored further for its potential as an antimicrobial agent .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Core Heterocycles: The target compound’s benzothiazine dioxide core distinguishes it from pyranopyrans (e.g., ) or pyrazole-fused systems (e.g., ), which may alter π-π stacking and hydrogen-bonding interactions in biological targets.
- Substituent Effects : The 4-chlorophenyl group in the target compound is analogous to chlorinated aryl groups in other derivatives (e.g., ), but the 3-methylbenzyl group introduces steric bulk absent in hydroxymethyl or methoxy-substituted analogs.
- Synthetic Routes: Multicomponent reactions dominate for pyranobenzothiazines , whereas pyrano-pyrazoles often employ one-pot methodologies , and thiazolo-pyrimidines require stepwise condensations .
Selectivity Trends :
- Structural Determinants: The 5,5-dioxide moiety in the target compound likely improves solubility, facilitating membrane penetration compared to non-dioxidized analogs .
- Chlorine vs. Methoxy Groups: 4-Chlorophenyl derivatives (target compound, 6h) show higher MAO-B affinity than methoxy-substituted pyrano-pyrazoles (e.g., 3s) .
Spectral and Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
